1-Methyl-4,5-dinitroimidazole

Descripción

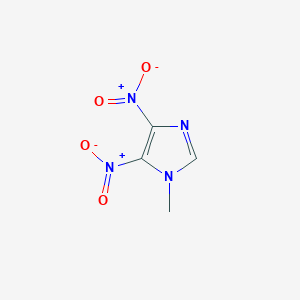

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4,5-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-5-3(7(9)10)4(6)8(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRSIGTZWYCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172718 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-15-4 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Methyl 4,5 Dinitroimidazole

Nitration Reactions of Imidazole (B134444) Precursors

The introduction of nitro groups onto the imidazole ring is the cornerstone of synthesizing 1-Methyl-4,5-dinitroimidazole. This can be accomplished through direct nitration of a methylated precursor or a step-wise approach starting from imidazole itself.

A primary and efficient route to this compound involves the direct nitration of 1-methylimidazole (B24206). sci-hub.boxresearchgate.net This one-step synthesis is typically performed using a potent nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid (oleum). sci-hub.box The reaction proceeds through electrophilic substitution, where the nitronium ion (NO₂⁺) first attacks the C4 position of the imidazole ring to form the intermediate 1-methyl-4-nitroimidazole (B145534). sci-hub.box A subsequent nitration at the C5 position yields the final this compound. sci-hub.box Incomplete reactions can result in the presence of mono-nitrated impurities, namely 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole (B135252). sci-hub.box

Further studies have shown that these mono-nitro derivatives themselves can serve as precursors. When subjected to strong nitration conditions, both 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole can be converted to this compound. osi.lv For instance, reacting these precursors with a 1:5 ratio of nitric acid to sulfuric acid at 120°C for 2.5 hours successfully yields the dinitro product. osi.lv

N-Methylation Strategies for Dinitroimidazole Intermediates

The second stage of the step-wise synthesis involves the N-methylation of the 4,5-dinitroimidazole intermediate. energetic-materials.org.cn This reaction introduces the methyl group at the N1 position of the imidazole ring to form the final product. A common method for this transformation is the use of a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) in a suitable solvent, such as dimethylformamide (DMF). energetic-materials.org.cnresearchgate.netenergetic-materials.org.cn

Table 1: Optimized Parameters for N-Methylation of 4,5-Dinitroimidazole

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Reagent | Dimethyl Sulfate ((CH₃)₂SO₄) | 62 | energetic-materials.org.cn |

| Solvent | DMF | ||

| Reaction Temperature | 45-50 °C | ||

| Reaction Time | 4 h | ||

| Molar Ratio (4,5-dinitroimidazole:(CH₃)₂SO₄) | 1:6 |

Optimization of Reaction Parameters and Conditions

For the direct nitration of 1-methylimidazole, extensive research has been conducted to optimize reaction parameters to enhance both yield and purity. sci-hub.box These studies have systematically analyzed the effects of nitrating agent composition, reaction temperature, and reaction duration. sci-hub.boxresearchgate.net

The composition of the nitrating mixture is a critical factor. An optimal mixture has been identified as a 1:1 volume ratio of oleum (B3057394) (containing 50% SO₃) and 98% nitric acid. sci-hub.box Temperature also plays a pivotal role; both the yield and purity of the product increase with temperature up to a certain point, after which they decline. sci-hub.box The optimal reaction temperature has been determined to be 110°C. sci-hub.box At this temperature, a reaction time of 2 hours is considered ideal. sci-hub.boxresearchgate.net Adherence to these optimized conditions has resulted in the synthesis of highly pure this compound. sci-hub.boxosi.lv

Table 2: Optimized Conditions for Direct Nitration of 1-Methylimidazole

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitrating Mixture | Oleum (50% SO₃) and 98% HNO₃ (1:1 v/v) | 79 | 96.3 | sci-hub.boxosi.lv |

| Reaction Temperature | 110 °C | |||

| Reaction Time | 2 h |

Green Chemistry Approaches in this compound Synthesis

In an effort to develop more environmentally benign synthetic routes, green chemistry principles have been applied to the nitration of imidazole precursors. A notable advancement is the use of a solid acid catalyst, specifically a mesoporous SO₄²⁻/ZrO₂-CeO₂ superacid, for the nitration process. google.com This catalytic method avoids the use of highly corrosive mixed acids like fuming sulfuric acid, which are difficult to handle and can cause significant environmental pollution. google.com

This green approach utilizes an N₂O₅/fuming nitric acid saturated solution as the nitrating agent in the presence of the solid superacid catalyst. google.com A key advantage of this system is the ease of product separation and the ability to recover and reuse the catalyst, aligning with the goals of sustainable chemistry. google.com This method has been successfully employed to convert 4-nitroimidazole (B12731) into 4,5-dinitroimidazole in yields ranging from 66% to 85% at temperatures between 110-130°C. google.com Other research into milder nitration conditions has explored reagents like concentrated nitric acid in trifluoroacetic anhydride, further contributing to the development of less harsh synthetic protocols for imidazole compounds. semanticscholar.orgumich.edu

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4,5 Dinitroimidazole

Nucleophilic Substitution Reactions of 1-Methyl-4,5-dinitroimidazole

This compound is susceptible to nucleophilic substitution, where a nucleophile displaces one of the nitro groups. The reactivity of the nitro groups is influenced by their position on the imidazole (B134444) ring.

Amination Reactions with this compound

The reaction of this compound with aqueous ammonia (B1221849) results in the formation of 5-amino-1-methyl-4-nitroimidazole in a high yield of 95%. researchgate.net This reaction demonstrates the greater lability of the nitro group at the C-5 position compared to the C-4 position. A byproduct, 4-amino-1-methyl-5-nitroimidazole, is also obtained from the filtrate, indicating that substitution at the C-4 position can also occur, albeit to a lesser extent. researchgate.net These amination reactions highlight that typically only one nitro group is displaced. researchgate.netx-mol.com

Vicarious nucleophilic substitution (VNS) has also been employed for the C-amination of related nitroimidazoles. researchgate.netacs.orgacs.orgmdpi.com For instance, 1-methyl-4-nitroimidazole (B145534) reacts with 4-amino-1,2,4-triazole (B31798) in a superbasic medium (potassium tert-butoxide in DMSO) to yield 5-amino-1-methyl-4-nitroimidazole. mdpi.com

| Reactant | Reagent | Product(s) | Yield | Reference |

|---|---|---|---|---|

| This compound | Aqueous ammonia | 5-Amino-1-methyl-4-nitroimidazole | 95% | researchgate.net |

| This compound | Aqueous ammonia | 4-Amino-1-methyl-5-nitroimidazole | Byproduct | researchgate.net |

| 1-Methyl-4-nitroimidazole | 4-Amino-1,2,4-triazole/t-BuOK/DMSO | 5-Amino-1-methyl-4-nitroimidazole | Not specified | mdpi.com |

Azidation Reactions of this compound

The nitro group at the C-5 position of this compound is readily displaced by an azide (B81097) ion. researchgate.net The reaction with sodium azide proceeds with a high yield of 98%, affording 5-azido-1-methyl-4-nitroimidazole. researchgate.netresearchgate.net This further confirms the higher reactivity of the C-5 nitro group towards nucleophiles. researchgate.netresearchgate.net Only one of the two nitro groups participates in this nucleophilic substitution reaction. researchgate.netresearchgate.net

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Sodium azide | 5-Azido-1-methyl-4-nitroimidazole | 98% | researchgate.net |

Reactions of Nitroimidazoles with Carbon Nucleophiles

Nitroimidazoles can undergo nucleophilic substitution with carbon nucleophiles. rsc.org A green chemistry approach has been developed for the reaction of nitroimidazoles with carbon nucleophiles in water, which acts as the solvent and allows for the in situ generation of enolized nucleophiles. rsc.org This method represents the first instance of a nitro group on a mono-nitro-substituted aromatic nucleus being replaced by ambident carbon nucleophiles. rsc.org For example, the reaction of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids under Suzuki coupling conditions yields 5-aryl-1-methyl-4-nitroimidazoles. nih.gov

Reactivity of Dinitroimidazoles with Thiol and Amine Groups in Bioconjugation

1,4-Dinitroimidazoles (1,4-DNIm) have emerged as efficient bifunctional reagents for bioconjugation, demonstrating high reactivity and selectivity. nih.govresearchgate.netresearchgate.net They react specifically with cysteine residues in proteins under a wide pH range (3.0–8.0) in aqueous solutions. nih.govresearchgate.net This reaction proceeds via a cine-substitution mechanism, where the thiol group attacks the C-5 position, leading to the elimination of the N1-nitro group. nih.govnih.gov This process is rapid, often reaching completion in seconds. nih.govresearchgate.net

While unreactive towards amine groups like lysine (B10760008) under neutral aqueous conditions, 1,4-dinitroimidazoles can react with them in organic solvents in the presence of a base. nih.govresearchgate.net This reaction follows a different mechanism, likely an addition of the nucleophile followed by ring-opening and ring-closure (ANRORC-like mechanism). researchgate.net The resulting linkages with both cysteine and lysine show greater stability than the commonly used maleimide-thiol conjugates. nih.govresearchgate.net

| Dinitroimidazole Derivative | Nucleophile | Reaction Conditions | Mechanism | Reference |

|---|---|---|---|---|

| 1,4-Dinitroimidazole | Cysteine (thiol) | Aqueous, pH 3.0-8.0 | cine-Substitution | nih.govresearchgate.net |

| 1,4-Dinitroimidazole | Lysine (amine) | Organic solvent, base | ANRORC-like | researchgate.net |

Thermal Decomposition Mechanisms and Pathways of this compound

The thermal stability of this compound has been investigated using techniques like Differential Scanning Calorimetry (DSC). sci-hub.box The compound melts at approximately 75°C and begins to decompose exothermically around 250°C, with a peak decomposition temperature at 278.5°C. sci-hub.box This indicates good thermal stability. sci-hub.box Another study reported a sharp exothermic peak at 244°C (at a heating rate of 5 °C min⁻¹) and a high critical temperature of thermal explosion (523 K), suggesting moderate thermal stability. researchgate.net

Ground Electronic State Decomposition Processes in Nitroimidazoles

Theoretical studies on the decomposition of multi-nitroimidazoles on their ground electronic state predict a competition between two primary pathways: NO₂ elimination and nitro-nitrite isomerization followed by NO elimination. colostate.eduacs.orgnih.gov This is a key difference from other energetic materials like HMX and RDX, where N-NO₂ homolysis is the dominant initial step. colostate.eduacs.orgnih.gov

For most multi-nitroimidazoles, the energy barriers for NO₂ elimination and the nitro-nitrite isomerization pathway are competitive. colostate.edu However, in the case of 1,4-dinitroimidazole, N-NO₂ homolysis is predicted to be the more favorable decomposition channel on the ground state potential energy surface due to a significantly lower energy barrier. colostate.eduacs.org The decomposition of electronically excited nitroimidazoles is predicted to proceed via descent to the ground electronic state through conical intersections, followed by dissociation. acs.orgnih.gov

Derivatization and Functionalization Strategies of 1 Methyl 4,5 Dinitroimidazole

Synthesis of Amino-Nitroimidazole Derivatives from 1-Methyl-4,5-dinitroimidazole

The conversion of this compound to its amino derivatives is a key synthetic transformation. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the nitro groups is displaced by an amine.

Detailed research findings show that the reaction of this compound with aqueous ammonia (B1221849) results in the formation of 5-amino-1-methyl-4-nitroimidazole in a high yield of 95%. rsc.org This reaction demonstrates the significant reactivity and instability of the nitro group at the C5 position. During this process, a byproduct, the isomeric 4-amino-1-methyl-5-nitroimidazole, is also obtained from the filtrate, indicating that substitution at the C4 position can also occur, albeit to a lesser extent. rsc.org The synthesized compounds are typically characterized using methods such as IR and NMR spectroscopy, melting point analysis, and elemental analysis to confirm their structures. rsc.org

| Starting Material | Reagent | Product(s) | Yield |

| This compound | Aqueous Ammonia | 5-Amino-1-methyl-4-nitroimidazole | 95% |

| 4-Amino-1-methyl-5-nitroimidazole | Byproduct |

Formation of Azido-Nitroimidazole Derivatives from this compound

Another important derivatization is the introduction of an azido (B1232118) group, which can serve as a precursor for other functionalities or impart energetic properties to the molecule. The synthesis of azido-nitroimidazoles from this compound also proceeds via nucleophilic substitution.

Specifically, the reaction of this compound with sodium azide (B81097) leads to the formation of 5-azido-1-methyl-4-nitroimidazole. rsc.org This reaction is highly efficient, achieving a yield of 98%. rsc.org The successful substitution of the nitro group at the C5 position with the azido group further underscores the lability of this position towards nucleophiles. As with the amino derivatives, characterization of the azido product is confirmed through standard analytical techniques. rsc.org

| Starting Material | Reagent | Product | Yield |

| This compound | Sodium Azide | 5-Azido-1-methyl-4-nitroimidazole | 98% |

Introduction of Aryl Substituents to Nitroimidazoles via Coupling Reactions

The introduction of aryl groups onto the nitroimidazole core is a significant strategy for creating derivatives with potentially enhanced biological or material properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for this purpose.

This strategy typically involves the reaction of a halo-nitroimidazole derivative with an arylboronic acid. While direct coupling from this compound is not the standard route, the lability of the nitro groups allows for its conversion into a suitable precursor, such as 5-chloro-1-methyl-4-nitroimidazole (B20735). Research on related compounds has demonstrated that 5-chloro-1-methyl-4-nitroimidazole can be effectively coupled with various arylboronic acids. organic-chemistry.orgnih.gov These Suzuki coupling reactions are generally performed in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and often an additive like tetrabutylammonium (B224687) bromide in an aqueous solvent system at elevated temperatures (70-80 °C). organic-chemistry.orgnih.gov This method provides a convenient and efficient pathway to a range of 5-aryl-1-methyl-4-nitroimidazoles in good yields. organic-chemistry.org

Functionalization of Nitroimidazole Scaffolds for Advanced Materials

The functionalization of the this compound scaffold is a key area of research for the development of advanced materials, including energetic materials and bioconjugates.

The derivatives obtained from this compound, such as the amino and azido compounds, are themselves explored as new energetic materials. rsc.org The introduction of the azido group, in particular, can create "explosophoric ligands" capable of forming coordination polymers with unique energetic properties.

Furthermore, the dinitroimidazole framework is valuable in the field of bioconjugation. Dinitroimidazole derivatives have been reported as highly efficient bifunctional reagents for modifying proteins and for peptide macrocyclization. researchgate.net They can react specifically with cysteine residues under acidic to neutral aqueous conditions and with lysine (B10760008) residues in organic solvents. researchgate.net This dual reactivity allows for the site-specific functionalization of proteins with fluorophores or bioactive peptides and the creation of complex cyclic peptides. researchgate.net In a related application, 5-methyl-1,4-dinitroimidazole has been developed as a light-activated reagent for the selective nitration of tyrosine residues in peptides, offering a controlled method for protein modification.

Computational and Theoretical Chemistry Studies of 1 Methyl 4,5 Dinitroimidazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a fundamental understanding of the electronic makeup of molecules, which in turn governs their chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. longdom.org It has been extensively applied to nitroimidazole derivatives to investigate their geometric and electronic structures, thermodynamic properties, and performance. nih.gov DFT calculations, often using functionals like B3LYP and B3P86 with various basis sets, are employed to determine optimized geometries and electronic properties. researchgate.netrsc.org For instance, DFT has been used to study aminonitroimidazoles, comparing their properties to known explosives like 2,4-dinitro-1H-imidazole (2,4-DNI) and 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI). nih.gov Such studies help in understanding how the number and position of nitro and amino groups on the imidazole (B134444) ring influence the compound's structure, stability, and energy content. nih.gov

Theoretical studies on dinitroimidazole derivatives using DFT have shown that the substitution of a nitro group generally increases the enthalpy of formation, with a greater number of nitro groups leading to higher enthalpies. researchgate.net Furthermore, substitutions on the nitrogen atom of the imidazole ring tend to result in larger enthalpies of formation compared to substitutions on the carbon atoms. researchgate.net DFT is also utilized in conjunction with molecular docking to screen for potential drug candidates, highlighting its versatility. researchgate.netechemcom.comnih.gov

| Compound Studied | DFT Functional/Basis Set | Properties Investigated |

|---|---|---|

| Aminonitroimidazoles | B3LYP/aug-cc-pVDZ | Geometric and electronic structures, band gaps, thermodynamic properties, densities, performance |

| 4,5-dinitroimidazole derivatives | B3LYP/6-311G, B3P86/6-311G | Standard enthalpies of formation |

| 2-methyl-5-nitroimidazole copper(II) complexes | B3LYP/LANL2DZ | Electronic structure, electronic transitions (TDDFT) |

| Tetrahydropyrimidine-5-carboxylate derivatives | DFT/B3LYP | Molecular geometry, strain energy |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability. science.gov

For nitroimidazoles, HOMO-LUMO analysis helps in understanding their electronic transitions and reactivity. For example, in a study of 5-chloro-1-methyl-4-nitroimidazole (B20735), the HOMO-LUMO energy gap was calculated to understand its structure-activity relationship. nih.gov The energies of these frontier orbitals are also used to predict possible electronic transitions via Time-Dependent DFT (TD-DFT) methods. nih.gov In the case of 1-methyl-5-nitroimidazole (B135252), experimental and theoretical studies have identified the ionization potentials of the first five valence orbitals, with the HOMO having an energy of 9.54 eV. aps.org The electron distribution in the LUMO can be particularly important in understanding the initial steps of decomposition, as seen in studies of 2-nitroimidazole (B3424786) where the LUMO is stabilized relative to imidazole. frontiersin.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 1-methyl-5-nitroimidazole | 9.54 | - | - | Experimental/Theoretical aps.org |

| 5-chloro-1-methyl-4-nitroimidazole | Energy gap measured to understand structure-activity relationship | B3LYP, B3PW91 nih.gov |

Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for probing the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2), such as ¹⁴N. The NQR parameters, including the quadrupole coupling constant (QCC) and the asymmetry parameter (η), are directly related to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electron density around it. researchgate.net

Theoretical calculations, particularly using DFT, have become essential for interpreting NQR spectra. By calculating the EFG tensor, one can predict NQR parameters and correlate them with the molecular and electronic structure. researchgate.net This approach has been used to study the electron density distribution in various nitrogen-containing compounds. For methylnitroimidazoles, analyzing the ¹⁴N NQR parameters can provide detailed information about the electronic structure of the imidazole ring and the nitro groups. The choice of the DFT functional and basis set is crucial for obtaining reliable results that match experimental data. researchgate.net Such analyses can reveal subtle changes in electron distribution upon substitution and can help in understanding the nature of chemical bonds within the molecule. nih.gov

Spin density analysis is particularly relevant for radical species and complexes with unpaired electrons. It maps the distribution of the unpaired electron's spin throughout the molecule. This information is crucial for understanding the magnetic properties and reactivity of open-shell systems. Quantum chemical calculations are the primary tool for determining spin density distributions. rsc.orgyoutube.com

Theoretical Investigations of Reaction Mechanisms and Pathways for Dinitroimidazoles

Understanding the decomposition mechanisms of energetic materials is crucial for assessing their stability and safety. Theoretical chemistry provides a powerful means to explore the potential energy surfaces of these molecules and identify the most likely reaction pathways.

For dinitroimidazoles, theoretical studies have investigated various decomposition channels. One common pathway is the homolytic cleavage of the C-NO₂ or N-NO₂ bond, leading to the release of nitrogen dioxide (NO₂). colostate.edu Another significant pathway is the nitro-nitrite isomerization (C-NO₂ → C-O-N=O), which is often followed by the elimination of nitric oxide (NO). colostate.eduacs.org

Studies on various nitroimidazole derivatives, including 1,4-dinitroimidazole and 2,4-dinitroimidazole (B52884), have shown that the thermal decomposition process can be a competition between NO₂ elimination and the nitro-nitrite isomerization pathway. acs.org For many multinitroimidazoles, these two pathways are competitive. acs.org However, for 1,4-dinitroimidazole, the N-NO₂ bond cleavage is predicted to be the dominant initial step in thermal decomposition. acs.org The presence of a methyl group and the position of the nitro groups can influence the relative barriers of these pathways. colostate.edu For instance, in the decomposition of 1-methyl-5-nitroimidazole, both NO₂ elimination and nitro-nitrite isomerization are considered to be competing mechanisms on the ground state potential energy surface. colostate.eduaip.orgnih.gov

Thermodynamic Property Predictions and Stability Analysis of Nitroimidazoles

The thermodynamic properties of energetic materials, such as their heat of formation (HOF), are critical for predicting their energy output. The stability of these compounds is often assessed by calculating their bond dissociation energies (BDEs), with the weakest bond typically being the trigger for decomposition. researchgate.net

Theoretical methods, particularly DFT, are extensively used to predict the HOF and BDEs of nitroimidazoles. researchgate.netnih.gov For a series of nitro-imidazole derivatives, calculations at the B3PW91/6-311+G(d,p) level have been used to determine these properties. researchgate.netnih.gov The results indicate that the thermal stability of these molecules is influenced by whether a nitro group is attached to the 1-position of the imidazole ring, as well as by steric hindrance between adjacent nitro groups and the charge distribution on the imidazole ring's carbon atoms. researchgate.netnih.gov

In a study of 4,5-dinitroimidazole derivatives, isodesmic reactions at the B3LYP/6-311G** and B3P86/6-311G** levels were used to calculate their standard enthalpies of formation. researchgate.net It was found that increasing the number of nitro groups increases the HOF. researchgate.net Furthermore, substituting the methyl and nitro groups on the nitrogen atom leads to a higher HOF compared to substitution on a carbon atom. researchgate.net Molecular dynamics simulations have also been employed to study the interactions and stability of mixtures containing 1-methyl-4,5-dinitroimidazole, showing that as temperature increases, intermolecular interactions weaken, leading to decreased stability. nih.gov

| Compound/Derivative Series | Property Calculated | Method | Key Finding |

|---|---|---|---|

| Nitro-imidazole derivatives | HOF, BDE | B3PW91/6-311+G(d,p) | Stability is determined by the presence of a nitro group at the 1-position and steric hindrance. researchgate.netnih.gov |

| 4,5-dinitroimidazole derivatives | Standard Enthalpies of Formation | B3LYP/6-311G, B3P86/6-311G | Substitution of nitro groups increases HOF; N-substitution leads to higher HOF than C-substitution. researchgate.net |

| This compound mixtures | Binding Energy, Stability | Molecular Dynamics | Increased temperature weakens intermolecular interactions and decreases system stability. nih.gov |

Conformational Analysis and Intermolecular Interactions in Dinitroimidazoles

The conformation of dinitroimidazole molecules and the nature of their intermolecular interactions are critical factors that influence their crystal packing, density, and sensitivity. Theoretical studies have been instrumental in elucidating these features.

Conformational Analysis

Detailed computational and X-ray diffraction studies have revealed specific conformational features of dinitroimidazole isomers. A common characteristic is the general planarity of the central imidazole ring, with the attached nitro groups exhibiting significant rotation or twisting out of this plane. dtic.mildtic.mil This twisting is a result of steric hindrance and electronic effects between the nitro groups and the imidazole ring.

In this compound (4,5-MDNI), single-crystal X-ray diffraction analysis shows that the two nitro groups are twisted with respect to the imidazole plane, forming dihedral angles of 24.2° and 33.4°. researchgate.net This non-planar conformation is a key structural feature. Similarly, its parent compound, 4,5-dinitroimidazole (45DNI), also features nitro groups that are twisted significantly out of the ring plane. dtic.mil In contrast, other isomers show different degrees of rotation. For instance, in 2,4-dinitroimidazole (24DNI), the 2-nitro group is nearly coplanar with the imidazole ring (twisted by ~1°), while the 4-nitro group is twisted by approximately 8°. dtic.mildtic.mil

Nitro Group Dihedral Angles in Dinitroimidazole Isomers

| Compound | Nitro Group Position | Dihedral Angle (°) | Reference |

|---|---|---|---|

| This compound | 4-NO₂ | 24.2 | researchgate.net |

| 5-NO₂ | 33.4 | ||

| 2,4-dinitroimidazole | 2-NO₂ | ~1 | dtic.mildtic.mil |

| 4-NO₂ | ~8 | ||

| 1,4-dinitroimidazole | 4-NO₂ | 2 | dtic.mil |

Intermolecular Interactions

The interactions between molecules in the crystal lattice are fundamental to the physical properties of energetic materials, including their melting point and stability. rsc.org In the crystal structure of this compound, molecules are linked through non-classical intermolecular C—H⋯O hydrogen bonds. researchgate.net For other dinitroimidazoles like 4,5-dinitroimidazole, the crystal structure is composed of a network of infinite chains linked by N(1)-H(1)...N(31) and N(11)-H(11)...N(3) hydrogen bonds. dtic.mil

To provide a more detailed understanding, Symmetry-Adapted Perturbation Theory (SAPT) has been used to decompose the interaction energies within molecular dimers into physically meaningful components: electrostatic, exchange, induction, and dispersion. rsc.orgdntb.gov.ua Studies on dinitroimidazoles have shown that stronger intermolecular interactions are a major factor contributing to higher melting points. rsc.org The distribution of both strong and weak interactions within the crystal system influences these physical properties. rsc.org Theoretical investigations on complexes, such as 2,4-dinitroimidazole with methanol, have identified various types of hydrogen bonds, including N-H⋯O, C-H⋯O, and O-H⋯O, and have used Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses to probe the nature of these intermolecular hydrogen bonds. nih.gov

Summary of Computational Studies on Intermolecular Interactions in Dinitroimidazoles

| Compound/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| This compound (MDNI) / 1-Methyl-3,4,5-trinitropyrazole (MTNP) mixtures | Molecular Dynamics (MD) | Intermolecular interactions weaken and binding energy decreases with increasing temperature. | nih.gov |

| Dinitroimidazoles (general) | Symmetry-Adapted Perturbation Theory (SAPT) | Interaction energy components (electrostatic, dispersion, etc.) analyzed; stronger interactions correlate with higher melting points. | rsc.orgdntb.gov.ua |

| 2,4-dinitroimidazole with methanol | DFT (B3LYP), MP2(full), NBO, AIM | Identified N-H⋯O, C-H⋯O, O-H⋯O, and O-H⋯π hydrogen bonds; N-H⋯O was the strongest. | nih.gov |

| 2,4-dinitroimidazole crystals with defects | DFTB-MD | Doping with impurities reduces the stability of the system by altering intermolecular interactions. | rsc.org |

| This compound | X-ray Diffraction | Molecules are linked by non-classical C—H⋯O hydrogen bonds in the crystal structure. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 1 Methyl 4,5 Dinitroimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the 1-Methyl-4,5-dinitroimidazole molecule.

While several studies confirm the characterization of this compound by ¹H NMR spectroscopy following its synthesis, specific chemical shift data is not extensively detailed in readily available literature. energetic-materials.org.cnresearchgate.net However, based on the molecular structure, the ¹H NMR spectrum is expected to be relatively simple.

The spectrum should feature two distinct signals:

A singlet corresponding to the three protons of the N-methyl (N-CH₃) group.

A singlet corresponding to the lone proton on the imidazole (B134444) ring (C2-H).

The exact chemical shifts (δ) would be influenced by the strong electron-withdrawing nature of the two nitro groups, which would deshield the nearby protons, causing them to resonate at a lower field (higher ppm value) compared to 1-methylimidazole (B24206) itself. For comparison, in the related compound 1-methyl-4-nitroimidazole (B145534), the methyl protons and ring protons are observed, providing a basis for estimating the spectral regions for this compound. swinburne.edu.au

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

| N-CH₃ | Singlet | Downfield |

| C2-H | Singlet | Downfield |

Note: Specific experimental values are not available in the cited literature.

Similar to ¹H NMR, the characterization of this compound by ¹³C NMR is documented, but specific spectral data are sparse in published works. researchgate.net The proton-decoupled ¹³C NMR spectrum is anticipated to show three signals, corresponding to the three unique carbon environments in the molecule:

The carbon of the N-methyl group (N-CH₃).

The C2 carbon of the imidazole ring.

The C4 and C5 carbons of the imidazole ring, which are chemically equivalent due to the substitution pattern and would be significantly deshielded by the directly attached nitro groups.

Studies on similar compounds, such as 1-methyl-4-nitroimidazole, have been used to correlate experimental and computationally predicted chemical shifts, which can serve as a reference for this compound. swinburne.edu.au The strong deshielding effect of the nitro groups is expected to shift the C4 and C5 carbon signals significantly downfield.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| N-CH₃ | ~30-40 |

| C2 | ~130-145 |

| C4, C5 | ~145-155 |

Note: The chemical shift ranges are estimates based on general principles and data from related structures.

Nitrogen-15 (¹⁵N) NMR and Nuclear Quadrupole Resonance (NQR) spectroscopy are powerful tools for directly investigating the electronic environment of nitrogen atoms, which are central to the structure and reactivity of nitroimidazoles.

Research on 4-nitroimidazole (B12731) and 1-methyl-4-nitroimidazole has shown that methylation of the N1 nitrogen has a noticeable effect on the ¹⁵N chemical shifts. swinburne.edu.au The methylation was found to have a relatively small effect on the N1 chemical shift itself but induced a more significant shielding effect on the N3 nitrogen atom. swinburne.edu.au These studies often combine experimental NMR data with density functional theory (DFT) calculations to assign chemical shifts and understand the electronic structures. swinburne.edu.au Discrepancies between calculated and experimental values for imidazole nitrogen atoms can sometimes be significant, suggesting that factors like ring resonance structures and molecular dynamics play a crucial role in the nitrogen chemical environment. swinburne.edu.au

For dinitro-substituted compounds like this compound, ¹⁵N NMR would be invaluable for probing the electronic structure of both the imidazole ring nitrogens and the nitro group nitrogens, providing direct insight into the impact of multiple electron-withdrawing groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are routinely used to confirm the synthesis of this compound. energetic-materials.org.cnresearchgate.net

While specific, fully assigned experimental IR and Raman spectra for this compound are not widely published, the characteristic vibrational modes can be predicted based on its functional groups. Computational studies on related nitroimidazole derivatives often employ DFT calculations to predict vibrational frequencies and aid in the assignment of experimental spectra. nih.gov

The key vibrational bands expected for this compound include:

-NO₂ Group Vibrations : The most prominent bands in the IR spectrum are typically associated with the nitro groups. These include strong asymmetric (νas) and symmetric (νs) stretching vibrations, usually appearing in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Imidazole Ring Vibrations : Stretching vibrations of the C=N and C-N bonds within the imidazole ring are expected in the 1300-1500 cm⁻¹ region.

C-H Group Vibrations : Stretching vibrations for the methyl group (C-H) and the ring C-H are expected around 2900-3100 cm⁻¹. Bending vibrations for the methyl group typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric Stretch | -NO₂ | 1520 - 1560 |

| Symmetric Stretch | -NO₂ | 1345 - 1385 |

| Ring Stretch | C=N, C-N | 1300 - 1500 |

| Stretch | C-H (ring & methyl) | 2900 - 3100 |

Note: These are general frequency ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₄N₄O₄, corresponding to a molecular weight of approximately 172.11 g/mol . nih.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. Studies on the fragmentation of the related isomer, 1-methyl-5-nitroimidazole (B135252), show that methylation significantly alters the fragmentation pathways compared to the unmethylated nitroimidazole. nih.gov A key feature noted is the quenching of NO⁺ and NO production upon methylation. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 172. The primary fragmentation pathways would likely involve the loss of the nitro groups, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

| 172 | [M]⁺˙ | Molecular Ion |

| 126 | [M - NO₂]⁺ | Loss of a nitro group |

| 110 | [M - NO₂ - O]⁺ or [M - N₂O₂]⁺ | Subsequent loss of oxygen or dinitrogen dioxide |

| 96 | [M - NO₂ - NO]⁺ | Loss of a nitro and a nitroso group |

| 80 | [M - 2NO₂]⁺ | Loss of both nitro groups |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) is a cornerstone technique for the elucidation of the three-dimensional atomic arrangement in crystalline solids. For energetic materials like this compound, single-crystal XRD provides precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern physical properties such as density and stability.

The molecular and crystal structure of this compound has been determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.net The compound crystallizes in the orthorhombic system with the space group Pna2₁. nih.govresearchgate.net The determination was conducted at a temperature of 293 K using Mo Kα radiation. nih.gov

Key crystallographic data obtained from the analysis are summarized in the table below. nih.govresearchgate.net The unit cell contains four molecules (Z=4). nih.govresearchgate.net A significant feature of the molecular structure is the orientation of the two nitro groups relative to the imidazole ring. nih.gov These groups are twisted with respect to the plane of the imidazole ring, exhibiting dihedral angles of 24.2(3)° and 33.4(4)°. nih.gov This non-planar conformation is a critical aspect of its molecular geometry. The calculated density of the crystal is 1.637 g·cm⁻³. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.11 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.412 (2) |

| b (Å) | 12.646 (3) |

| c (Å) | 6.563 (1) |

| Volume (ų) | 698.2 (3) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.637 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

The molecular packing within the crystal lattice of this compound is primarily stabilized by a network of non-classical intermolecular hydrogen bonds. nih.gov Specifically, C—H···O interactions link the individual molecules. nih.gov

Two distinct types of these hydrogen bonds have been identified. The first occurs between the imidazole ring's hydrogen atom (at position C1) and an oxygen atom of a nitro group on an adjacent molecule (C1—H1···O1). nih.gov The second involves a hydrogen atom from the methyl group (at C4) and an oxygen atom from a different nitro group (C4—H4A···O4). nih.gov These interactions, though weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal structure. nih.gov The geometric details of these intermolecular contacts are presented in the following table. nih.gov

| Interaction (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C1—H1···O1 | 0.93 | 2.49 | 3.150 (4) | 128 |

| C4—H4A···O4 | 0.96 | 2.48 | 3.428 (5) | 170 |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Nitroimidazoles

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and decomposition behavior of nitroimidazole compounds. akjournals.comakjournals.com These methods provide critical data on melting points, decomposition temperatures, and reaction kinetics, which are vital for assessing the stability of these energetic materials. akjournals.comakjournals.comtandfonline.com

For this compound, DSC studies have identified a melting point between 75°C and 78°C. researchgate.netresearchgate.net The thermal decomposition profile shows an endothermic process associated with melting, followed by an exothermic decomposition process. researchgate.netresearchgate.net Decomposition is reported to begin at approximately 250°C, with a primary exothermic peak observed around 278.5°C, indicating good thermal stability. researchgate.net

Kinetic studies of the thermal decomposition have been performed using TG-DSC at various heating rates (2.0, 5.0, 10.0, and 15.0 K/min). researchgate.net From these experiments, kinetic parameters were calculated using the Ozawa and Kissinger methods. researchgate.net The apparent activation energy of thermal decomposition was determined to be 96.43 kJ/mol (Ozawa) and 92.80 kJ/mol (Kissinger). researchgate.net The critical temperature of thermal explosion was calculated to be 505.85 K. researchgate.net

| Thermal Property | Value | Method |

|---|---|---|

| Melting Point | 75 °C | DSC |

| Melting Point | 78 °C | DSC |

| Decomposition Start | ~250 °C | DSC |

| Main Exothermic Peak | 278.5 °C | DSC |

| Apparent Activation Energy | 96.43 kJ/mol | Ozawa |

| Apparent Activation Energy | 92.80 kJ/mol | Kissinger |

| Critical Explosion Temperature | 505.85 K | - |

Applications in Advanced Materials Research

Precursor in Energetic Materials Synthesis

1-Methyl-4,5-dinitroimidazole (MDNI) serves as a significant building block in the synthesis of more complex and powerful energetic materials. rsc.org Its dinitro-substituted imidazole (B134444) ring provides a foundational structure for the introduction of additional nitro groups, leading to compounds with enhanced explosive properties. The synthesis of MDNI itself can be achieved through the nitration of 1-methylimidazole (B24206). researchgate.net Optimized conditions for this synthesis involve using a mixture of fuming sulfuric acid and fuming nitric acid, with studies showing that reaction temperature, time, and the ratio of the acids are critical factors influencing the yield. researchgate.net One optimized process reports a yield of 79% with a purity of 96.3% at a reaction temperature of 110°C. rsc.org Another method involves the methylation of 4,5-dinitroimidazole using dimethyl sulfate (B86663) in DMF, yielding this compound. researchgate.net

Synthesis of Trinitroimidazole Derivatives (e.g., 1-Methyl-2,4,5-trinitroimidazole)

A primary application of this compound in energetic materials research is its use as a direct precursor for the synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI). mdpi.comnih.gov MTNI is a high-performance, insensitive explosive that is considered a potential replacement for TNT in melt-cast formulations due to its superior performance and lower toxicity. researchgate.netCurrent time information in Bangalore, IN.

The synthesis of MTNI from this compound involves the introduction of a third nitro group onto the imidazole ring. However, this step has been a limiting factor for large-scale production. researchgate.netCurrent time information in Bangalore, IN. Research has focused on optimizing the nitration conditions to improve yields. One approach involves the nitration of 1-methyl-2,4-dinitroimidazole (an isomer) to produce MTNI. researchgate.netCurrent time information in Bangalore, IN. Another study reinvestigated the nitration of 1-methylimidazole and its nitro derivatives, including this compound, using a mixture of 98% HNO₃ and 15% SO₃ in H₂SO₄. This work showed that under certain conditions, a mixture of this compound and 1-methyl-2,4,5-trinitroimidazole could be obtained. mdpi.com

The table below summarizes different synthetic pathways starting from imidazole derivatives to obtain MTNI.

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Imidazole | I₂/KI, CH₃I, 100% HNO₃ | 1-Methyl-2,4,5-trinitroimidazole | - | |

| 2,4-Dinitroimidazole (B52884) | Dimethylsulphate, Strong Acid Mixture | 1-Methyl-2,4,5-trinitroimidazole | 21% (from MDNI) | researchgate.net |

| 1-Methyl-2,4-dinitroimidazole | Nitrating Agents (e.g., HPA as catalyst) | 1-Methyl-2,4,5-trinitroimidazole | Good Yield | researchgate.netCurrent time information in Bangalore, IN. |

| 1-Methyl-2-nitroimidazole | 98% HNO₃ / 15% SO₃ in H₂SO₄ | 1-Methyl-2,4,5-trinitroimidazole | 65% | mdpi.com |

| This compound | Aqueous Ammonia (B1221849) | 5-Amino-1-methyl-4-nitroimidazole | 95% | mdpi.com |

| This compound | Sodium Azide (B81097) | 5-Azido-1-methyl-4-nitroimidazole | 98% | mdpi.com |

Studies on Decomposition Behavior of Energetic Nitroimidazole Derivatives

The thermal decomposition behavior of energetic materials is a critical parameter for assessing their stability and performance. Studies on the decomposition of nitroimidazole derivatives, including those related to this compound, have been conducted to understand their underlying chemical mechanisms.

Upon electronic excitation, many nitroimidazole energetic molecules decompose to produce nitric oxide (NO) as a primary product. This process typically involves the molecule descending from an excited electronic state to its ground state, followed by a nitro-nitrite isomerization, and subsequent NO elimination. For the thermal decomposition on the electronic ground state, a competition between NO₂ elimination and the nitro-nitrite isomerization pathway is predicted for most multi-nitroimidazoles.

The decomposition pathways are influenced by the molecular structure, with the weakest bond often dictating the initial decomposition step. Theoretical calculations have shown that for some nitroimidazoles, the energy barrier for HONO elimination is significantly higher than for NO₂ elimination or nitro-nitrite isomerization, making it a less favorable decomposition channel.

The table below outlines the primary decomposition channels for nitroimidazole energetic materials.

| Decomposition Type | Proposed Mechanism | Key Products | Reference |

| Photochemical Decomposition | Electronic excitation → descent to ground state → nitro-nitrite isomerization → NO elimination | NO | |

| Thermal Decomposition | Competition between NO₂ elimination and nitro-nitrite isomerization followed by NO elimination | NO₂, NO |

Chemical Role in Radiosensitizer Research

Nitroimidazoles are a well-established class of compounds used as radiosensitizers in cancer therapy. They are designed to increase the susceptibility of hypoxic (low oxygen) tumor cells to radiation treatment. The efficacy of these compounds is linked to their electron-attracting properties.

Chemical Modification for Radiopharmaceutical Development

This compound and its isomers serve as scaffolds for the development of novel radiopharmaceuticals. Chemical modifications are made to these molecules to enhance their delivery to tumor cells and to incorporate radioisotopes for imaging and therapy. For instance, derivatives of 1-methyl-4-nitroimidazole (B145534) have been synthesized and evaluated for their radiosensitizing effects.

The development of radiopharmaceuticals often involves attaching the nitroimidazole moiety to a chelating agent that can bind to a radionuclide, such as technetium-99m (⁹⁹ᵐTc) or copper-64 (⁶⁴Cu). These radiolabeled compounds can then be used for imaging hypoxic tissues via techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The goal is to create stable, less toxic compounds with optimized concentrations for high detectability in tumors.

Understanding Electron-Induced Chemical Reactions relevant to Radiosensitization

The mechanism of radiosensitization by nitroimidazoles is rooted in their interaction with low-energy electrons, which are abundantly produced during radiotherapy. When these electrons interact with a nitroimidazole molecule, they can induce a variety of chemical reactions, a key process being dissociative electron attachment (DEA).

Studies on 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole (B135252), isomers of the compound of interest, show that low-energy electrons (0-8 eV) can effectively decompose these molecules. This decomposition can range from simple bond cleavages, such as the loss of a hydrogen atom or the formation of a nitrite (B80452) anion (NO₂⁻), to more complex reactions that can lead to the degradation of the molecule. The formation of these reactive radical species is believed to be a crucial step in the DNA damage that enhances the effect of radiation on cancer cells.

Interestingly, research has shown that methylation can significantly alter the fragmentation patterns and the charge distribution of the final products upon interaction with radiation. In some cases, methylation has been observed to quench the production of key radicals like NO and NO⁺, which has implications for the design of more effective radiosensitizing drugs.

The table below summarizes key findings from studies on electron-induced reactions with methylnitroimidazoles.

| Study Focus | Key Findings | Implication for Radiosensitization | Reference |

| Dissociative Electron Attachment (DEA) | Low-energy electrons effectively decompose methylated nitroimidazoles, forming various radical anions and neutral radicals. | Formation of reactive species that can damage DNA. | |

| Effect of Methylation | Methylation alters fragmentation patterns and can quench the formation of certain key radicals (NO, NO⁺). | The position of the methyl group can influence the radiosensitizing efficacy. | |

| Ionization Studies | Electron-impact ionization leads to the formation of various fragment ions, providing insight into the molecule's stability and reactivity under radiation. | Understanding the fundamental processes of radiation damage. |

Coordination Chemistry Studies of Nitroimidazole Ligands

Based on the conducted research, no specific information was found regarding the use of this compound as a ligand in coordination chemistry. While the broader class of nitroimidazoles is known to form complexes with various metals, studies focusing solely on the coordination behavior of this compound were not identified in the search results.

Future Perspectives and Emerging Research Avenues for 1 Methyl 4,5 Dinitroimidazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-methyl-4,5-dinitroimidazole (MDNI) has been approached through several routes, with ongoing research focused on improving yield, purity, and process efficiency. sci-hub.box Two primary strategies have emerged: the direct nitration of a methylated precursor and a multi-step process involving the nitration of imidazole (B134444) followed by methylation. sci-hub.box

One of the most efficient methods reported is a one-step synthesis starting from N-methylimidazole. sci-hub.box This process utilizes a nitrating mixture of oleum (B3057394) (sulfuric acid containing excess sulfur trioxide) and fuming nitric acid. sci-hub.boxresearchgate.net Through optimization of reaction parameters—such as temperature, reaction time, nitrating mixture composition, and the rate of addition—a high yield of 79% for highly pure 1-methyl-4,5-dinitro-1H-imidazole has been achieved. researchgate.net Another direct nitration of 1-methylimidazole (B24206) using a mixture of fuming sulfuric acid and fuming nitric acid resulted in a 60% yield after optimizing for temperature (105-115°C) and time (2 hours). researchgate.net

The quest for sustainability and efficiency extends to the synthesis of related functionalized nitroimidazoles. Modern catalytic methods, such as the Suzuki coupling reaction, are being employed to create derivatives. For instance, 5-aryl-1-methyl-4-nitroimidazoles are efficiently synthesized by coupling commercially available 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. mdpi.comnih.gov This palladium-catalyzed reaction, conducted in water, represents a more convenient and efficient pathway compared to older multi-step methods. mdpi.comnih.gov

Table 1: Comparison of Synthetic Routes to this compound and its Analogs

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methylimidazole | Oleum, Fuming HNO₃ | Optimized temperature, time, and addition rate | This compound | 79% | sci-hub.boxresearchgate.net |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of this compound and related compounds at a molecular level. Methods such as Density Functional Theory (DFT), molecular dynamics (MD), and Complete Active Space Self-Consistent Field (CASSCF) are employed to predict various characteristics, complementing experimental findings.

DFT calculations have been widely used to investigate the molecular geometry, electronic structure, and thermochemical properties of nitroimidazoles. researchgate.net Studies have successfully calculated optimized geometries, heats of formation, and densities for a series of ten nitroimidazole compounds at the B3LYP/6-311G(d,p) level of theory. researchgate.net The reactivity of these compounds was also analyzed by examining their electrostatic potential distribution. researchgate.net Furthermore, DFT has been applied to predict NMR chemical shifts for related molecules like 4-nitroimidazole (B12731) and 1-methyl-4-nitroimidazole (B145534). publish.csiro.auunimelb.edu.au These calculations showed excellent agreement (within 2%) with experimental values for the imidazole carbon atoms, although larger deviations were noted for the nitrogen chemical shifts, suggesting that factors like ring resonance and molecular dynamics also play a significant role. publish.csiro.au

Molecular dynamics simulations offer insights into the bulk properties and dynamic behavior of these materials. For example, MD simulations have been used to investigate eutectic mixtures of this compound (MDNI) and 1-methyl-3,4,5-trinitropyrazole (MTNP). nih.gov By analyzing specific volume, non-bond energy, and diffusion coefficients as a function of temperature, researchers could predict the melting points of various mixtures, which were found to be in good agreement with experimental data. nih.gov These simulations also analyzed intermolecular interactions through binding energies and radial distribution functions (RDF), revealing that as temperature increases, these interactions weaken, leading to decreased system stability. nih.gov

Advanced computational methods are also crucial for elucidating complex reaction pathways, such as decomposition. The decomposition mechanisms of several nitroimidazole-based energetic molecules have been explored using both experimental techniques and high-level quantum chemical theory, including CASSCF. colostate.eduaip.org These studies have highlighted the critical role of conical intersections in the decomposition of electronically excited molecules, providing a pathway for relaxation and subsequent reaction. colostate.eduacs.org

Table 2: Application of Computational Modeling to Nitroimidazoles

| Computational Method | Investigated Properties / Phenomena | Compound(s) Studied | Key Findings | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, heats of formation, density, reactivity | 10 nitroimidazole compounds | Predicted detonation velocities between 8.7 and 9.5 km/s, identifying them as good energetic material candidates. researchgate.net | researchgate.net |

| DFT | NMR Chemical Shifts (¹³C, ¹⁵N) | 4-Nitroimidazole, 1-Methyl-4-nitroimidazole | Calculated carbon shifts agreed well with experiments; larger discrepancies for nitrogen shifts indicated complex electronic effects. publish.csiro.au | publish.csiro.au |

| Molecular Dynamics (MD) | Melting point, intermolecular interactions, diffusion coefficient | Eutectic mixtures of MDNI / MTNP | Predicted melting points in good agreement with experimental values; analyzed system stability as a function of temperature. nih.gov | nih.gov |

| CASSCF | Decomposition mechanisms of electronically excited states | Model nitroimidazoles (e.g., 2-nitroimidazole) | Identified the role of conical intersections in facilitating decomposition via nitro-nitrite isomerization. colostate.eduaip.org | colostate.eduaip.org |

| DFT (ReaxFF/lg) | Thermal decomposition mechanism | 1-Methyl-2,4,5-trinitroimidazole (B8335940) (MTNI) | Showed initial intermolecular polymerization followed by C-NO₂ and O-NO bond cleavage to form small molecule products. researchgate.net | researchgate.net |

Exploration of New Derivatization Pathways for Functional Materials

This compound serves not only as a functional material itself but also as a versatile precursor for the synthesis of new derivatives with tailored properties. Research in this area focuses on exploiting the reactivity of the imidazole ring and its nitro substituents to create novel energetic materials and compounds with potential biological activity.

A key aspect of its chemistry is the reactivity of the nitro group at the 5-position, which is noted to be relatively unstable and susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the straightforward introduction of different functional groups. For instance, treatment of this compound with aqueous ammonia (B1221849) leads to the formation of 5-amino-1-methyl-4-nitroimidazole in a high yield of 95%. researchgate.net Similarly, reacting it with sodium azide (B81097) provides 5-azido-1-methyl-4-nitroimidazole in an excellent 98% yield. researchgate.net These transformations open pathways to a range of amino- and azido-functionalized materials, which are important classes of energetic compounds.

Furthermore, the core imidazole structure is a scaffold for building more complex molecules. The synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI), a more powerful energetic material, can be achieved from this compound. researchgate.net Derivatization is also explored in the context of medicinal chemistry. While direct derivatization of MDNI is one route, another involves using a related chlorinated precursor. As mentioned, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized via Suzuki coupling from 5-chloro-1-methyl-4-nitroimidazole, with the resulting compounds showing potent antiparasitic activity. mdpi.com This highlights the utility of the nitroimidazole scaffold in drug discovery. mdpi.comnih.gov

Recent research has also explored the reaction of related dinitroimidazoles with biological building blocks. For example, N-alkyl-2-methyl-4,5-dinitroimidazole has been reacted with α-amino acids such as methionine and valine, demonstrating pathways to conjugate these energetic moieties with biomolecules. mdpi.com

Table 3: Derivatization of the 1-Methyl-nitroimidazole Scaffold

| Precursor | Reaction Type | Reagent(s) | Derivative Product | Potential Application | Reference |

|---|---|---|---|---|---|

| This compound | Nucleophilic Substitution | Aqueous Ammonia | 5-Amino-1-methyl-4-nitroimidazole | Energetic Materials | researchgate.net |

| This compound | Nucleophilic Substitution | Sodium Azide | 5-Azido-1-methyl-4-nitroimidazole | Energetic Materials | researchgate.net |

| 5-Chloro-1-methyl-4-nitroimidazole | Suzuki Coupling | Arylboronic Acids / Pd catalyst | 5-Aryl-1-methyl-4-nitroimidazoles | Antiparasitic Agents | mdpi.comnih.gov |

| This compound | Further Nitration | Nitrating Mixture | 1-Methyl-2,4,5-trinitroimidazole (MTNI) | Energetic Materials | researchgate.net |

| N-Alkyl-2-methyl-4,5-dinitroimidazole | Nucleophilic Substitution | Methionine, Valine | α-Amino acid derivatives | Bio-functional Materials | mdpi.com |

Deeper Insight into Complex Reaction Mechanisms at the Molecular Level

Understanding the intricate mechanisms of the formation and decomposition of this compound is fundamental to controlling its synthesis and predicting its stability. Research combines experimental observation with theoretical calculations to map out the step-by-step molecular transformations.

The mechanism for the direct nitration of N-methylimidazole to MDNI is believed to be a stepwise electrophilic substitution. sci-hub.box The imidazole ring is attacked by the nitronium ion (NO₂⁺) from the nitrating mixture. sci-hub.box Due to the electron-withdrawing nature of the ring nitrogen atoms, the C4 and C5 positions are more susceptible to attack than the C2 position. sci-hub.box It is proposed that the first step is the attack at the C4 position, forming the intermediate 1-methyl-4-nitroimidazole. sci-hub.box This is followed by a second nitration step at the C5 position to yield the final dinitro product. sci-hub.box The presence of 1-methyl-4-nitroimidazole as a common impurity in the synthesis of MDNI lends experimental support to this stepwise mechanism, indicating that incomplete nitration can halt the reaction at the mono-nitro stage. sci-hub.box

The decomposition of nitroimidazoles is another area of intense mechanistic study, particularly for its relevance to the stability of energetic materials. Theoretical studies on related nitroimidazoles have revealed complex pathways that differ for thermal and photochemical (electronically excited) decomposition. colostate.eduacs.org For electronically excited molecules, a common predicted mechanism is the nitro-nitrite isomerization. colostate.eduacs.org In this pathway, the molecule, after being excited, internally converts to its ground electronic state via conical intersections and the NO₂ group rearranges to an -ONO (nitrite) form, which then readily cleaves to release a nitric oxide (NO) radical. colostate.eduacs.org

For ground-state thermal decomposition, the mechanism is often a competition between two primary channels: the simple homolytic cleavage of the C-NO₂ bond to release a nitrogen dioxide (NO₂) radical, and the aforementioned nitro-nitrite isomerization followed by NO elimination. colostate.eduacs.org The dominant pathway depends on the specific structure of the nitroimidazole. colostate.edu

In biological or reductive environments, the mechanism of action for nitroimidazoles involves the chemical reduction of the nitro group. Studies on the reduction of 5-nitroimidazole derivatives suggest that the process requires four electrons, leading to the formation of a hydroxylamine (B1172632) intermediate (R-NHOH). nih.gov This hydroxylamine is a key reactive species that can undergo further reactions, such as nucleophilic attack, leading to the molecule's biological effect. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-methyl-4,5-dinitroimidazole (MDNI), and how do traditional methods compare to microreactor-based approaches?

- Methodological Answer : Traditional synthesis involves stepwise nitration of 1-methylimidazole using mixed acid (HNO₃/H₂SO₄) under controlled conditions, achieving ~75% yield but requiring rigorous temperature control to avoid decomposition . In contrast, microreactor-based continuous-flow synthesis (e.g., using a Teflon capillary microreactor) improves yield (>85%) and purity by enhancing heat/mass transfer and reducing side reactions. Key parameters include reactant molar ratio (1:2.5 for methylimidazole:HNO₃), residence time (120 s), and temperature (25–30°C) . The microreactor method also minimizes safety risks associated with exothermic nitration.

Q. How is MDNI characterized structurally and thermally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Structural Analysis : Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with nitro groups at positions 4 and 5 . FTIR and Raman spectroscopy identify key vibrational modes (e.g., NO₂ asymmetric stretch at 1530 cm⁻¹).

- Thermal Stability : Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 210–215°C. Thermogravimetric analysis (TGA) reveals a 2% mass loss at 150°C, indicating moderate thermal stability .

- Sensitivity : Impact sensitivity (IS) >10 J and friction sensitivity (FS) >360 N classify MDNI as a low-sensitivity explosive .

Advanced Research Questions

Q. How do MDNI-based cocrystals with HMX improve detonation performance while reducing sensitivity?

- Methodological Answer : MDNI/HMX cocrystals (molar ratios 1:1 to 1:3) are designed to balance energy and safety. Computational studies (DFT and molecular dynamics) show:

- Binding Energy : Optimal at 1:1 molar ratio (–42.6 kcal/mol), stabilizing the cocrystal via hydrogen bonds (N–H···O) and π-π stacking .

- Detonation Velocity : Increases to 8.92 km/s (vs. 8.48 km/s for pure HMX) due to enhanced oxygen balance .

- Sensitivity Reduction : Impact sensitivity decreases by 30% compared to HMX, attributed to crystal lattice distortion dissipating mechanical energy .

Experimental validation involves solvent evaporation for cocrystal growth, followed by small-scale detonation testing (e.g., Chapman-Jouguet pressure measurements) .

Q. What computational strategies resolve contradictions in cocrystal formation mechanisms for MDNI-based systems?

- Methodological Answer : Discrepancies in cocrystal stability predictions arise from varying force fields (COMPASS vs. ReaxFF) and space-group assumptions. A systematic workflow is recommended:

Space-Group Screening : Test all 230 space groups to identify energetically favorable packing motifs .

Molar Ratio Optimization : Binding energy calculations at multiple ratios (1:1, 1:2, etc.) to identify stoichiometric stability .

Defect Modeling : Introduce crystal vacancies (e.g., Schottky defects) to assess sensitivity to impurities .

For example, MDNI/HMX cocrystals in P2₁/c space group show higher stability than P-1 configurations .

Q. How do MDNI/MTNP eutectic mixtures enhance melt-cast explosive formulations?

- Methodological Answer : MDNI/MTNP (1-methyl-3,4,5-trinitropyrazole) eutectics are studied via molecular dynamics (GROMACS) and phase diagrams:

- Melting Point : MDNI/MTNP (60:40 wt%) melts at 85°C (vs. 110°C for MDNI alone), enabling low-temperature casting .

- Detonation Performance : Velocity increases to 8.3 km/s (vs. 7.8 km/s for TNT) due to higher nitrogen/oxygen content .

- Compatibility : Radial distribution function (RDF) analysis confirms weak intermolecular interactions (van der Waals dominance), reducing reactivity during storage .

Experimental validation includes DSC for phase behavior and small-scale shock tube testing for detonation metrics .

Data Contradiction Analysis

Q. Why do theoretical and experimental results diverge in predicting MDNI cocrystal sensitivity?

- Methodological Answer : Discrepancies arise from:

- Force Field Limitations : ReaxFF overestimates hydrogen bond strength in MDNI/HMX cocrystals by 15% compared to DFT .

- Defect Ignorance : Simulations often assume ideal crystals, whereas real samples contain dislocations increasing sensitivity .

- Environmental Factors : Humidity during experimental testing (e.g., 5% moisture) can plasticize crystals, lowering sensitivity measurements .

Mitigation involves hybrid modeling (DFT for short-range interactions + MD for bulk properties) and controlled-environment testing .

Methodological Tables

| Parameter | MDNI/HMX Cocrystal (1:1) | Pure HMX | Source |

|---|---|---|---|

| Detonation Velocity (km/s) | 8.92 | 8.48 | |

| Impact Sensitivity (J) | 7.5 | 10.2 | |

| Binding Energy (kcal/mol) | –42.6 | N/A |

| Eutectic System | Melting Point (°C) | Detonation Velocity (km/s) | Source |

|---|---|---|---|

| MDNI/MTNP (60:40) | 85 | 8.3 | |

| TNT | 80.9 | 7.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.